3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Catalog No.
S2939131
CAS No.
1421492-06-9
M.F
C18H27N3O2S
M. Wt
349.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-...

CAS Number

1421492-06-9

Product Name

3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

IUPAC Name

N-(2-methylphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide

Molecular Formula

C18H27N3O2S

Molecular Weight

349.49

InChI

InChI=1S/C18H27N3O2S/c1-15-5-2-3-6-17(15)19-18(22)21-7-4-12-24-14-16(21)13-20-8-10-23-11-9-20/h2-3,5-6,16H,4,7-14H2,1H3,(H,19,22)

InChI Key

DXWLKZHERBEZRO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)N2CCCSCC2CN3CCOCC3

solubility

not available

3-(Morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazepanes, characterized by a seven-membered heterocyclic ring containing both nitrogen and sulfur atoms. The compound features a morpholinomethyl group, which is a morpholine derivative attached to a carbon chain, and an o-tolyl group, indicating the presence of a toluene ring substituted at the ortho position. The carboxamide functional group at the 4-position of the thiazepane ring contributes to its chemical reactivity and potential biological activity.

The reactivity of 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can be attributed to its functional groups. The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and amine. Additionally, the thiazepane ring can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms, allowing for modifications that can enhance or alter its biological properties.

The synthesis of 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves several steps:

  • Formation of Thiazepane Ring: A precursor compound containing a thiourea derivative may be cyclized with an appropriate carbonyl compound under acidic conditions to form the thiazepane structure.
  • Introduction of Morpholinomethyl Group: This can be achieved through alkylation reactions where morpholine is reacted with an appropriate halide or activated carbon chain.
  • Substitution with o-Tolyl Group: The o-tolyl moiety can be introduced via electrophilic aromatic substitution or through coupling reactions involving aryl halides.
  • Carboxamide Formation: Finally, the carboxamide functional group can be introduced by reacting an amine with an acid chloride or through direct amidation with carboxylic acids.

Due to its structural characteristics, 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide may find applications in pharmaceuticals, particularly as potential therapeutic agents in treating various diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways also suggests potential uses in drug discovery and development as a lead compound for further optimization.

Interaction studies involving 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide may focus on its binding affinity with specific receptors or enzymes relevant to its proposed biological activities. In vitro assays could explore its effects on cell lines representing different disease states, while in vivo studies might assess pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)thiazepan-1-oneContains a piperazine ring instead of morpholineExhibits potent antitumor activity
2-Methylthiazepane-4-carboxylic acidLacks aromatic substituents; simpler structureKnown for anti-inflammatory properties
1,4-ThiazepineBasic thiazepine structure without additional functional groupsServes as a precursor for various derivatives

These compounds demonstrate variations in their biological activity and chemical properties based on their structural differences. The presence of specific substituents like morpholine or piperazine significantly influences their potential therapeutic applications.

XLogP3

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Dates

Last modified: 08-17-2023

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